1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro-
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine is C11H13N . Its molar mass is 159.232 g/mol . The InChI key is COMHUAMOJSTCMM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The boiling point of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine is predicted to be 394.9±42.0 °C . Its density is predicted to be 1.234±0.06 g/cm3 .Scientific Research Applications
Synthesis Approaches
General Synthesis Routes : A general approach for synthesizing 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine involves converting indanone or tetralone to a cyanohydrin, which is then subjected to hydrogenolysis followed by lactamization and reduction. This method provides a straightforward pathway to synthesize this compound (O’Donnell et al., 2004).
Pd-Catalyzed Cyclization Method : Another novel approach includes using a tandem Michael addition and Pd-catalyzed cyclization. This process yields cyanobenzofulvene acetal, which undergoes hydrogenolysis to provide an amino ester, later cyclized with base to afford lactam, and then reduced to the desired benzazepine (Singer et al., 2004).
Oxidative Cleavage and Reductive Amination : Preparations from benzonorbornadiene by oxidative cleavage and reductive amination sequences have been investigated. This method involves dihydroxylation, NaIO4 cleavage, reductive amination, and debenzylation, yielding the compound in high overall yield (Brooks et al., 2004).
Chemical Structure and Analysis
Molecular Structure Studies : Research has been conducted on the molecular structures of related benzazepine derivatives. Studies include hydrogen-bonded assembly in different dimensions, analyzing compounds like methyl tetrahydro-1H-benz[b]azepine-2-carboxylate in various forms, and examining their crystal structures (Guerrero et al., 2014).
Synthesis of Analogues : The synthesis of opioid substructures like hexahydro-2,6-methano-3-benzazocine and tetrahydro-1,5-methano-1H-2-benzazepine has been described, focusing on key ring-forming steps such as intramolecular Friedel–Crafts alkylation and Heck cyclization (Coe et al., 2011).
Pharmacological Aspects
Dopaminergic Activity : Studies on the dopaminergic activity of substituted benzazepines, including their effects on renal blood flow and central dopaminergic activity, have been conducted. This research contributes to understanding the pharmacological profile of benzazepine derivatives (Pfeiffer et al., 1982).
Anticholinesterase Activity : Alkylcarbamates of tetrahydro-1H-2-benzazepin-7-ol have been synthesized, many of which are potent acetylcholinesterase inhibitors. This research offers insights into the potential therapeutic applications of benzazepine derivatives (Chen et al., 1994).
Mechanism of Action
Target of Action
The primary target of the compound, also known as 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-3,5-diamine, is the nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The compound acts as an agonist at the nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound 1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- interacts with nicotinic acetylcholine receptors . These receptors are proteins that respond to the neurotransmitter acetylcholine. The nature of these interactions involves the compound acting as an agonist, meaning it binds to these receptors and activates them .
Cellular Effects
In terms of cellular effects, 1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- influences cell function by interacting with nicotinic acetylcholine receptors
Molecular Mechanism
The molecular mechanism of action of 1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- involves its role as an agonist at nicotinic acetylcholine receptors . By binding to these receptors, the compound can influence the activity of these proteins and potentially alter gene expression .
Properties
IUPAC Name |
10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-3,5-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c12-8-2-9-6-1-7(5-14-4-6)11(9)10(13)3-8/h2-3,6-7,14H,1,4-5,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAUCUQYUATCPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=C(C=C3N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.